N-(9H-Purin-8-yl)acetamide is classified as a purine derivative, which are a group of compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids and as energy carriers (e.g., adenosine triphosphate). Purines are fundamental components of DNA and RNA, and their derivatives often exhibit pharmacological properties. The synthesis of this compound typically involves acylation reactions with purine derivatives as starting materials .
The synthesis of N-(9H-Purin-8-yl)acetamide can be achieved through various methods. One common approach involves the acylation of purine derivatives using acetic anhydride or acetyl chloride. The general reaction scheme can be outlined as follows:
The reaction yields N-(9H-Purin-8-yl)acetamide after purification, often through recrystallization techniques .
The molecular formula of N-(9H-Purin-8-yl)acetamide is . The compound features a purine ring system, which consists of a fused double-ring structure containing nitrogen atoms. The acetamide functional group contributes to its solubility and potential reactivity.
N-(9H-Purin-8-yl)acetamide can undergo various chemical reactions typical for amides and purines:
These reactions are essential for modifying the compound for specific biological applications or enhancing its pharmacological properties .
The mechanism of action for N-(9H-Purin-8-yl)acetamide largely depends on its interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism.
Quantitative data on binding affinities and inhibition constants are crucial for understanding its pharmacodynamics .
These properties make N-(9H-Purin-8-yl)acetamide suitable for various applications in biochemical research .
N-(9H-Purin-8-yl)acetamide has several applications in scientific research:
Fragment-based drug design (FBDD) has emerged as a powerful strategy for optimizing the bioactive properties of purine acetamide derivatives, particularly N-(9H-Purin-8-yl)acetamide. This approach focuses on identifying minimal pharmacophoric fragments that bind weakly but specifically to target proteins, followed by fragment evolution or linking. Studies of ricin toxin A-chain (RTA) inhibition revealed that even simple amide fragments can induce critical conformational changes in active sites. When bound to RTA, these fragments trigger arginine-tryptophan cation-π interactions between residues Arg180 and Trp211, causing a measurable fluorescence shift (λmax 330 nm → 334 nm) that serves as a spectroscopic marker for binding events [7].
In TSPO (translocator protein) ligand development, fragment optimization of purine acetamides has centered on balancing lipophilicity parameters and hydrogen-bonding capacity. The acetamide moiety (–NHCOCH3) serves as a hydrogen-bond donor/acceptor bridge, while C8 substituents modulate steric occupancy in hydrophobic subpockets. Systematic modification of the purine core with halogenated or alkyl fragments has yielded derivatives with low-nanomolar binding affinity (Ki < 10 nM) for TSPO, crucial for neuroinflammation imaging [9]. Computational modeling indicates that fragment-derived modifications maintain optimal topological polar surface area (TPSA) between 80–140 Ų and calculated logP (cLogP) < 5, ensuring blood-brain barrier penetration while minimizing CNS side effects—a key consideration for peripherally restricted PET tracers [6] [9].
Table 1: Fragment Optimization Impact on Purine Acetamide Properties
Fragment Modification | Target Interaction | Binding Affinity (Ki) | TPSA (Ų) | cLogP |
---|---|---|---|---|
C8-Acetamide (Parent) | H-bond donor/aceptor | Baseline | 65.7 | 1.2 |
N9-Benzyl | Hydrophobic pocket | 12 nM | 75.9 | 3.8 |
C2-Fluoro | Electrostatic | 8 nM | 65.7 | 1.5 |
N7-Methyl | Steric occlusion | 25 nM | 65.7 | 1.0 |
Multi-component reactions (MCRs) provide efficient access to N9-functionalized purine acetamides by concurrently forming multiple bonds in a single reaction vessel. The Lewis acid-catalyzed alkylation of purine bases with acetals and anhydrides exemplifies this strategy. When 6-chloropurine reacts with 2-bromomethyl-1,3-dioxolane and acetic anhydride under TMSOTf catalysis, N9-alkylated acyclonucleosides form within 15 minutes at room temperature with up to 88% yield and >95% regioselectivity for the N9 isomer [2]. The reaction mechanism involves:
Optimization studies identified acetonitrile as the optimal solvent, with other solvents (DMF, THF, methanol) yielding <15% product due to poor oxocarbenium ion stability. The reaction tolerates diverse acetal structures (acyclic, branched cyclic) and purine bases (6-Cl-purine, guanine analogs), enabling rapid generation of libraries. This MCR approach bypasses traditional protection/deprotection steps required in linear syntheses, improving atom economy by >30% and reducing purification complexity [2] [6].
Parallel advancements include Ugi-4CR adaptations for purine acetamide diversification. Condensation of aldehydes, amines, isocyanides, and carboxylic acids generates α-acylaminoamide derivatives that can cyclize onto purine N9. Microwave-assisted Ugi reactions (80°C, 20 min) further enhance efficiency for constructing purine-peptide hybrids targeting protease inhibition [4] [8].
Radiolabeling of N-(9H-Purin-8-yl)acetamide derivatives focuses primarily on fluorine-18 (t1/2 = 109.8 min) and carbon-11 (t1/2 = 20.4 min) isotopes for positron emission tomography (PET) imaging. For TSPO ligand [[¹⁸F]FEDAC], a direct nucleophilic fluorination strategy was developed using a tosylated precursor (3) and K[¹⁸F]F/K222 complex in DMSO at 110°C for 15 minutes. This method achieved decay-corrected radiochemical yields (RCY) of 52.0 ± 5.8% (n=3) at higher precursor loads (5 mg), significantly outperforming older two-step approaches (18.5 ± 7.9% RCY) [9].
Critical parameters for successful radiolabeling include:
For carbon-11 labeling, N-[¹¹C]acetylation of 8-aminopurines using [¹¹C]acetyl chloride provides rapid access to labeled acetamides. This method requires pre-protection of N9 and exocyclic amines, with deprotection post-labeling. Recent microfluidic systems enable efficient [¹¹C]CO2 fixation, reducing precursor consumption to <0.5 mg and synthesis time to <15 min from end-of-bombardment [1] [3].
Table 2: Radiolabeling Performance Comparison
Isotope | Precursor | Reaction Conditions | RCY (%) | Molar Activity (GBq/μmol) |
---|---|---|---|---|
¹⁸F | Tosylate derivative | K[¹⁸F]F/DMSO/110°C/15 min | 52.0 ± 5.8 | 50–100 |
¹¹C | 8-Aminopurine | [¹¹C]Acetyl chloride/RT/2 min | 40–60 | 30–75 |
¹⁸F | Bromoethyl analog | [¹⁸F]FETBr/CH₃CN/80°C/10 min | 18.5 ± 7.9 | 20–50 |
The N9 position of purines exhibits preferential reactivity in alkylation/acylation due to tautomeric equilibrium favoring the N9-H species over N7-H (ratio >10:1). This regioselectivity is exploited in synthesizing N-(9H-Purin-8-yl)acetamide derivatives through two primary strategies:
Direct N9-Alkylation
Protection-Acylation-Deprotection Sequences
Solvent effects profoundly influence regioselectivity. Polar aprotic solvents (DMF, NMP) favor N9 alkylation, while protic solvents (MeOH) promote decomposition. Recent advances employ continuous-flow microreactors to achieve >99% N9 selectivity in purine alkylations through precise temperature control (-10°C) and millisecond mixing [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7